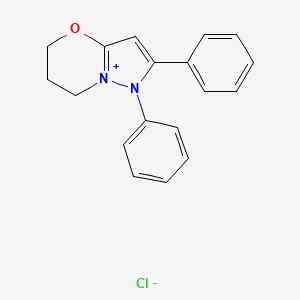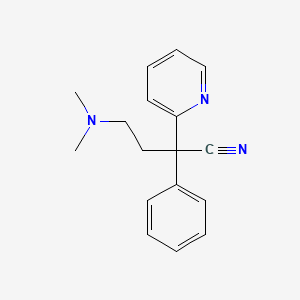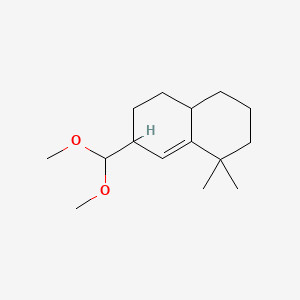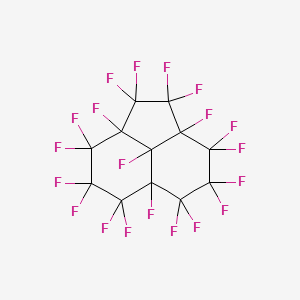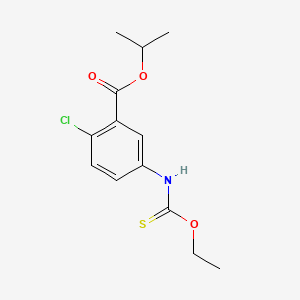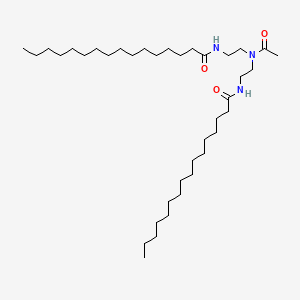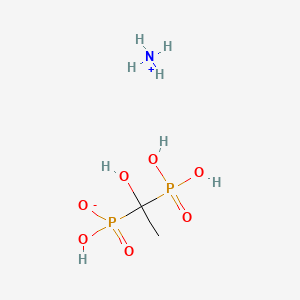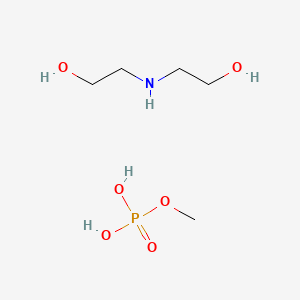
Einecs 287-150-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alkanes, C10-13, chloro , is a chlorinated paraffin. Chlorinated paraffins are complex mixtures of polychlorinated n-alkanes with varying chain lengths and degrees of chlorination. They are primarily used as additives in lubricants and metalworking fluids, as well as in sealants, paints, and coatings due to their flame retardant properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chlorinated paraffins are synthesized through the chlorination of n-paraffins. The process involves the reaction of liquid n-paraffins with chlorine gas at elevated temperatures, typically between 80°C and 100°C. The degree of chlorination can be controlled by adjusting the reaction time and the amount of chlorine used .
Industrial Production Methods
Industrial production of chlorinated paraffins involves continuous or batch processes. In a continuous process, n-paraffins are fed into a reactor where they are chlorinated by chlorine gas. The reaction mixture is then cooled, and the chlorinated paraffins are separated from unreacted n-paraffins and by-products through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
Chlorinated paraffins undergo various chemical reactions, including:
Oxidation: Chlorinated paraffins can be oxidized to form chlorinated alcohols, aldehydes, and acids.
Reduction: Reduction of chlorinated paraffins can lead to the formation of hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace chlorine atoms.
Major Products
Oxidation: Chlorinated alcohols, aldehydes, and acids.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
Chlorinated paraffins have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and their potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems.
Industry: Used as plasticizers, flame retardants, and additives in lubricants and metalworking fluids.
Mécanisme D'action
The mechanism of action of chlorinated paraffins involves their interaction with biological membranes and proteins. Chlorinated paraffins can disrupt cell membranes, leading to changes in cell permeability and function. They can also bind to proteins, affecting their structure and activity. The exact molecular targets and pathways involved in these effects are still under investigation .
Comparaison Avec Des Composés Similaires
Chlorinated paraffins can be compared with other chlorinated hydrocarbons such as polychlorinated biphenyls (PCBs) and dichlorodiphenyltrichloroethane (DDT):
Polychlorinated Biphenyls (PCBs): Like chlorinated paraffins, PCBs are used as flame retardants and plasticizers. PCBs have a more complex structure and are more persistent in the environment.
Dichlorodiphenyltrichloroethane (DDT): DDT is an insecticide with a different structure and mode of action compared to chlorinated paraffins.
Similar Compounds
- Polychlorinated Biphenyls (PCBs)
- Dichlorodiphenyltrichloroethane (DDT)
- Hexachlorobenzene (HCB)
- Chlorinated Polyethylene (CPE)
Propriétés
Numéro CAS |
85409-79-6 |
|---|---|
Formule moléculaire |
C5H16NO6P |
Poids moléculaire |
217.16 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;methyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11NO2.CH5O4P/c6-3-1-5-2-4-7;1-5-6(2,3)4/h5-7H,1-4H2;1H3,(H2,2,3,4) |
Clé InChI |
ZEELIZFRNFOCKY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(O)O.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Allyldecahydro-1a-methyl-3,6-methanonaphth[2,3-b]oxirene](/img/structure/B12687869.png)

![[2-[2-Hydroxy-3-(propan-2-ylamino)propoxy]-4,6-dimethylphenyl]-phenylmethanone;hydrochloride](/img/structure/B12687890.png)
![tris[2-[2-(2-dodecoxyethoxy)ethoxy]ethyl] phosphate](/img/structure/B12687893.png)
